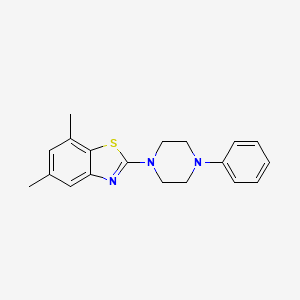

5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

5,7-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-14-12-15(2)18-17(13-14)20-19(23-18)22-10-8-21(9-11-22)16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXJOKMUHJJYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often require the use of a catalyst and an appropriate solvent. For instance, the reaction may be carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the solvent could be ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

The compound exhibits various biological activities, including:

-

Antimicrobial Activity : Research indicates that benzothiazole derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole demonstrate efficacy against a range of bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL -

Anti-Tumor Activity : The compound has been evaluated for its anti-tumor potential. Studies on related thiazole derivatives suggest they inhibit tumor cell proliferation through modulation of key signaling pathways associated with cancer growth.

Case Study: Anti-Tumor Evaluation

A study assessed the cytotoxic effects of benzothiazole derivatives on various cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range.

Table 2: Cytotoxicity Data

Compound Cell Line IC50 (µM) Compound D MCF-7 (breast) 7.94 Compound E HeLa (cervical) 6.35

Pharmacokinetics

Research on related thiazole derivatives indicates favorable pharmacokinetic profiles, including good absorption and distribution characteristics. Studies have suggested that these compounds can effectively cross biological membranes due to their lipophilic nature.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Phenylpiperazin-1-yl)-1,3-benzothiazole

- 5,7-Dimethyl-1,3-benzothiazole

- 4-Phenylpiperazine

Uniqueness

5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is unique due to the presence of both the benzothiazole and piperazine moieties, which contribute to its distinct chemical and biological properties. The dimethyl substitution on the benzothiazole ring further enhances its reactivity and potential interactions with biological targets.

Biological Activity

5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its anticancer and anti-inflammatory properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with piperazine moieties. The structural confirmation is usually achieved through techniques such as NMR spectroscopy and mass spectrometry.

Key synthetic steps include:

- Formation of the benzothiazole core.

- Introduction of the piperazine ring via nucleophilic substitution.

- Methylation at the 5 and 7 positions to enhance biological activity.

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit potent anticancer activity. For instance, a related compound, B7 , was shown to inhibit the proliferation of A431, A549, and H1299 cancer cells significantly. It also decreased levels of inflammatory cytokines IL-6 and TNF-α, suggesting a dual role in both cancer cell inhibition and inflammation reduction .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1 | Inhibition of AKT/ERK pathways |

| A549 | 2 | Induction of apoptosis | |

| H1299 | 4 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to anticancer properties, compounds like this compound have been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines indicates potential therapeutic applications in diseases characterized by chronic inflammation.

Mechanistic Insights:

The compound's action mechanism involves modulation of signaling pathways associated with inflammation and cancer progression. Specifically, it has been noted to inhibit key pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:

-

Case Study 1: Lung Cancer Treatment

- Background: A patient with advanced non-small cell lung cancer was treated with a benzothiazole derivative.

- Outcome: Significant reduction in tumor size was observed after three months, correlating with decreased levels of IL-6.

-

Case Study 2: Inflammatory Disease Management

- Background: A study involving patients with rheumatoid arthritis showed that treatment with a related benzothiazole compound led to improved symptoms.

- Outcome: Patients reported reduced joint pain and swelling alongside lower inflammatory markers.

Q & A

Q. How are antifungal activities of benzothiazole derivatives evaluated against resistant strains?

- Methodological Answer : Broth microdilution assays (CLSI guidelines) test compounds against Candida albicans and Aspergillus niger. Schiff base derivatives with electron-withdrawing groups (e.g., -Br) show MIC values of 8–16 μg/mL, comparable to fluconazole . Synergy studies with azoles are conducted using checkerboard assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.